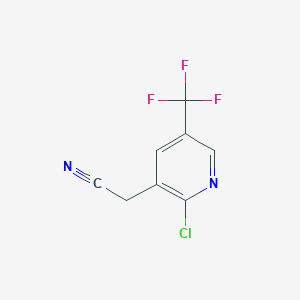

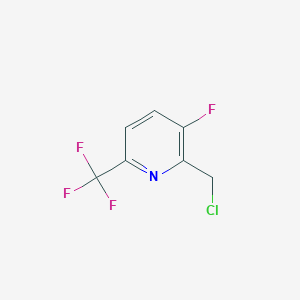

2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine

説明

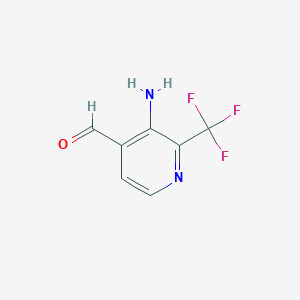

“2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2ClF4N . It has an average mass of 199.533 Da and a monoisotopic mass of 198.981186 Da . It is also known by other names such as “2-Chloro-3-Fluoro-6-trifluoropyridine” and "6-Chloro-5-fluoro-α,α,α-trifluoro-2-picoline" .

Synthesis Analysis

The synthesis of “2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine” involves the stepwise chlorination of 2-chloro-3-trichloromethyl pyridine, which is then fluorinated to obtain 2-chloro-3-trifluoromethyl pyridine . This compound can be used to produce several commercial products .Molecular Structure Analysis

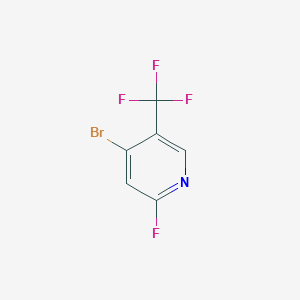

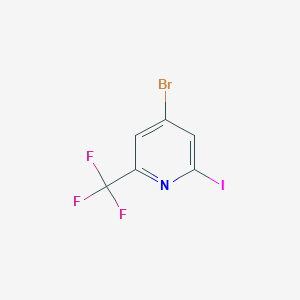

The molecular structure of “2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine” consists of a pyridine ring with a chloromethyl group at the 2nd position, a fluoro group at the 3rd position, and a trifluoromethyl group at the 6th position .Chemical Reactions Analysis

The chemical reactions involving “2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine” are typically used in the synthesis of agrochemical and pharmaceutical compounds . For example, it can be converted to 2,3,5-DCTF, which is used in the production of several crop-protection products .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine” are largely influenced by the presence of the fluorine atom and the pyridine moiety . The compound has a unique set of properties that make it useful in various applications, particularly in the agrochemical and pharmaceutical industries .科学的研究の応用

Synthesis of Fluorinated Compounds

Fluorination of Imidazo[1,2-a]pyridines : This compound has been used in the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, demonstrating its utility in creating fluorinated products (Liu et al., 2015).

Synthesis of Poly-Substituted Pyridines : It has been involved in the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, showcasing its versatility in pyridine synthesis (Chen et al., 2010).

Organic Chemistry and Reactions

Halogen Shuffling in Pyridines : The compound plays a role in halogen shuffling, serving as a starting material for electrophilic substitutions and other manipulations (Mongin et al., 1998).

Modular Synthesis of Polysubstituted Pyridines : It has been used in one-pot reactions for the modular synthesis of various substituted pyridines, indicating its effectiveness in simplified synthetic processes (Song et al., 2016).

Coordination Chemistry

- Coordination with Lanthanide Ions : Research has been conducted on the synthesis and coordination properties of derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine with lanthanide ions, suggesting its potential in coordination chemistry (Pailloux et al., 2009).

Miscellaneous Applications

Synthesis of Antimalarial Compounds : Studies have explored its use in the synthesis of compounds for malaria treatment and prevention, demonstrating its potential in medicinal chemistry applications (Chavchich et al., 2016).

Synthesis of Fluorescent Chemosensors : The compound has been utilized in the synthesis of fluorescent chemosensors for metal ions, highlighting its relevance in sensor technology (Guo et al., 2004).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

将来の方向性

Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

2-(chloromethyl)-3-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOROHIXTGAKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。